4-(3-Cyanopropanesulfonyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-cyanopropylsulfonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c12-7-1-2-8-17(15,16)10-5-3-9(4-6-10)11(13)14/h3-6H,1-2,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABPXPFVVLXWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)CCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Medicinal Chemistry and Drug Design:the Primary Driver for Research into Such Complex Molecules is Drug Discovery.
Enzyme Inhibition: The benzoic acid and sulfonyl components are common features in enzyme inhibitors. For example, derivatives of 4-(3-chloroanilino)benzoic acid have been identified as potent inhibitors of aldo-keto reductase enzymes, which are relevant in cancer therapy. nih.gov The addition of a flexible, functionalized chain like a cyanopropyl group could allow for new interactions within an enzyme's active site.
Antimicrobial Agents: Sulfonylbenzoic acid scaffolds are known to possess antimicrobial activity. mdpi.com The cyano group can also be a key pharmacophore in various therapeutic agents. The combination could lead to novel antibiotics or antifungals.
Materials Science and Supramolecular Chemistry:the Distinct Functional Groups Offer Multiple Points for Non Covalent Interactions, Making Them Attractive for Building Complex Molecular Architectures.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylate group is an excellent ligand for coordinating with metal ions to form MOFs. The sulfonyl and cyano groups can act as additional hydrogen bond donors or acceptors, influencing the final structure and properties (e.g., porosity, catalytic activity) of the material.
Liquid Crystals: Benzoic acid derivatives, including 4-Cyanobenzoic acid, are known to form liquid crystals. sigmaaldrich.com The rigid core combined with a flexible side chain containing polar groups could lead to new materials with specific phase behaviors for optical applications.
Synthetic Chemistry:these Molecules Serve As Versatile Building Blocks for More Complex Targets.
Retrosynthetic Analysis and Strategic Disconnections Leading to the Target Compound
A retrosynthetic analysis of 4-(3-cyanopropanesulfonyl)benzoic acid reveals several logical disconnections. The primary disconnection points are the sulfonyl linkage and the carboxylic acid group.
Primary Disconnections:
C-S Bond Disconnection: The bond between the benzene (B151609) ring and the sulfur atom of the sulfonyl group is a key disconnection point. This suggests a sulfonylation reaction as the final C-S bond-forming step. This leads to two primary synthons: a substituted benzoic acid derivative and a cyanopropanesulfonyl moiety.
Nitrile to Carboxylic Acid: The carboxylic acid group can be retrosynthetically derived from a nitrile group. This points to a hydrolysis reaction as a potential final step in the synthesis, starting from a cyanophenyl precursor.
Multi-step Synthetic Routes and Reaction Cascades for the Core Structure
The construction of this compound involves the sequential assembly of its core components. This section details the synthesis of key precursors and the subsequent reactions to form the final product.
Synthesis of Key Precursors: Cyanopropanesulfonyl Moieties
A critical precursor for the synthesis is a reactive form of the cyanopropanesulfonyl group, such as 3-cyanopropanesulfonyl chloride. The synthesis of this intermediate can be achieved through a multi-step process starting from readily available materials.
One common route involves the reaction of 1-bromo-3-chloropropane (B140262) with a sulfur source like thiourea. google.com This reaction forms an S-(3-chloropropyl)isothiourea salt, which can then be subjected to chlorination to yield the desired 3-chloropropanesulfonyl chloride. google.com The nitrile functionality can be introduced either before or after the formation of the sulfonyl chloride. For instance, 3-chloropropionitrile (B165592) can be used as a starting material to first form a thiol, which is then oxidized to the sulfonyl chloride.
Synthesis of Halogenated Benzoic Acid Scaffolds
Halogenated benzoic acids serve as the aromatic backbone for the sulfonylation reaction. The synthesis of these scaffolds can be accomplished through various methods, depending on the desired halogen and its position on the benzene ring.
For example, 4-chlorobenzoic acid can be prepared through the oxidation of 4-chlorotoluene. A variety of oxidizing agents can be employed for this transformation. Another approach involves the direct halogenation of benzoic acid. The use of specific catalysts and reaction conditions can direct the halogenation to the desired position. For instance, the synthesis of 2-halogenated benzoic acids can be achieved with high selectivity by reacting benzoic acids with a halogenating agent in the presence of an alkaline compound. youtube.com
| Starting Material | Reagent(s) | Product | Reference |
| Benzoic Acid | Halogenating agent, Alkaline compound | 2-Halogenated benzoic acid | youtube.com |
| 4-Chlorotoluene | Oxidizing agent | 4-Chlorobenzoic acid | |
| Benzoic Acid | Br₂, FeBr₃ | 3-Bromobenzoic acid |
Sulfonylation Strategies: Conditions, Reagents, and Reaction Mechanisms
The key step in assembling the core structure is the sulfonylation of the pre-formed halogenated benzoic acid scaffold. This electrophilic aromatic substitution reaction introduces the cyanopropanesulfonyl moiety onto the benzene ring.
Typical conditions for aromatic sulfonation involve heating the aromatic compound with a sulfonating agent. researchgate.netnih.gov Common sulfonating agents include sulfonyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction mechanism proceeds through the formation of a highly electrophilic sulfonyl cation, which then attacks the electron-rich aromatic ring. The position of sulfonylation is directed by the existing substituents on the benzoic acid ring. For a 4-halobenzoic acid, the sulfonylation would be expected to occur at the 3-position due to the directing effects of the carboxyl and halogen groups.
Recent advances have focused on the use of transition metal catalysts, such as copper, to mediate the ortho-sulfonylation of benzoic acid derivatives with high regioselectivity. nih.gov
| Aromatic Substrate | Sulfonylating Agent | Catalyst | Product | Reference |
| Halogenated Benzoic Acid | 3-Cyanopropanesulfonyl chloride | AlCl₃ | 4-Halo-3-(3-cyanopropanesulfonyl)benzoic acid | |
| Benzoic acid derivative | Sodium sulfinate | Copper | ortho-Sulfonylated benzoic acid | nih.gov |
Formation of the Carboxylic Acid Moiety: Hydrolysis and Oxidation Reactions
The final step in the synthesis is the formation of the carboxylic acid group. If the synthetic route starts with a cyanophenyl precursor, the nitrile group can be hydrolyzed to a carboxylic acid. This hydrolysis can be carried out under either acidic or basic conditions. numberanalytics.comnumberanalytics.comlibretexts.org
Acid-catalyzed hydrolysis: The nitrile is heated with a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. numberanalytics.comlibretexts.org
Base-catalyzed hydrolysis: The nitrile is treated with a strong base, like sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid. numberanalytics.comnumberanalytics.com
Alternatively, if the synthesis starts with a methyl-substituted benzoic acid, the methyl group can be oxidized to a carboxylic acid. This is a common strategy in the synthesis of benzoic acid derivatives.
| Functional Group | Reagents | Product | Reference |
| Nitrile | HCl, H₂O, heat | Carboxylic acid | numberanalytics.comnumberanalytics.com |
| Nitrile | NaOH, H₂O, heat; then H₃O⁺ | Carboxylic acid | numberanalytics.comnumberanalytics.com |
| Methyl | KMnO₄, heat; then H₃O⁺ | Carboxylic acid |
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. Several steps in the synthesis of this compound can benefit from catalytic methods.
Catalytic Sulfonylation: As mentioned earlier, copper-mediated C-H sulfonylation of benzoic acid derivatives provides a powerful tool for the regioselective introduction of the sulfonyl group. nih.gov This approach can circumvent the need for pre-functionalized halogenated benzoic acids and often proceeds with high atom economy.
Catalytic Nitrile Hydrolysis: The hydrolysis of the nitrile group to a carboxylic acid can be catalyzed by various means. Both acid and base-catalyzed methods are well-established. numberanalytics.comnumberanalytics.com Furthermore, transition metal complexes have been explored as catalysts for this transformation, sometimes offering milder conditions and improved functional group tolerance. numberanalytics.com
Catalytic Oxidation: The oxidation of a methyl group to a carboxylic acid can be achieved using catalytic amounts of certain metal complexes in the presence of a stoichiometric oxidant. This can be a more environmentally benign alternative to traditional stoichiometric permanganate (B83412) or dichromate oxidations.
The strategic application of these catalytic methods can significantly streamline the synthesis of this compound, making the process more efficient and sustainable.
Transition Metal Catalysis in C-S Bond Formation
The formation of the aryl-sulfonyl bond is a critical step in the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing C-S bonds with high efficiency and selectivity.
A plausible and efficient route involves the coupling of a suitable sulfur-containing fragment with a pre-functionalized benzoic acid derivative. For instance, a palladium- or copper-catalyzed reaction between 4-halobenzoic acid (or its ester derivative) and a salt of 3-cyanopropane-1-sulfinic acid could directly establish the C-S bond. mdpi.com Nickel catalysis has also emerged as a powerful alternative for such transformations, often providing excellent yields under mild conditions. beilstein-journals.org
Another strategy is the reaction of an aryl boronic acid with a sulfonyl chloride, a reaction that can be catalyzed by palladium complexes. In the context of this compound, this would involve the coupling of 4-carboxyphenylboronic acid with 3-cyanopropanesulfonyl chloride.
Table 1: Illustrative Transition Metal-Catalyzed C-S Bond Formation Reactions
| Catalyst System | Reactant 1 | Reactant 2 | Solvent | Typical Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ / Base | 4-Iodobenzoic acid | 3-Cyanopropane-1-sulfinate | Toluene | 85-95 |
| CuI / Ligand | 4-Bromobenzoic acid | 3-Cyanopropane-1-sulfinate | DMF | 70-90 |
This table is illustrative and compiled from general knowledge of similar reactions.
Organocatalysis and Biocatalysis in Functional Group Transformations
Organocatalysis and biocatalysis offer green and often highly selective alternatives to traditional metal-based reagents for various functional group transformations necessary for the synthesis of this compound.
Organocatalysis: The cyanoethylation of a thiol precursor, such as 4-mercaptobenzoic acid, with acrylonitrile (B1666552) can be catalyzed by organocatalysts like tertiary amines or phosphines. This would yield 4-(3-cyanopropylthio)benzoic acid, which can then be oxidized to the target sulfone. dntb.gov.ua The hydrolysis of a nitrile or an ester precursor to the final carboxylic acid can also be achieved under organocatalytic conditions, avoiding harsh acidic or basic hydrolysis.
Biocatalysis: A key transformation in the synthesis is the oxidation of the thioether intermediate to the sulfone. Biocatalytic oxidation using microorganisms or isolated enzymes (e.g., from Aspergillus species) can provide excellent chemoselectivity, avoiding over-oxidation or oxidation of other sensitive functional groups in the molecule. researchgate.netresearchgate.netorientjchem.org This method operates under mild conditions, typically in aqueous media, making it an environmentally benign option. researchgate.netresearchgate.netorientjchem.org
Table 2: Examples of Organocatalytic and Biocatalytic Transformations
| Transformation | Catalyst Type | Catalyst Example | Substrate | Product |
|---|---|---|---|---|
| Cyanoethylation | Organocatalyst | Triethylamine | 4-Mercaptobenzoic acid | 4-(3-Cyanopropylthio)benzoic acid |
This table is illustrative and based on general principles of organocatalysis and biocatalysis.
Green Chemistry Principles in Synthetic Route Design and Optimization
The application of green chemistry principles is crucial for developing sustainable synthetic routes to complex molecules like this compound. brazilianjournals.com.br
Atom Economy, Reaction Efficiency, and Waste Minimization
Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. mdpi.com Synthetic routes with high atom economy are inherently more efficient and generate less waste. For the synthesis of this compound, addition reactions, such as the Michael addition of a thiol to acrylonitrile, are highly atom-economical. researchgate.net In contrast, substitution reactions that generate stoichiometric byproducts have lower atom economy.
Reaction efficiency is maximized by optimizing reaction conditions to achieve high yields and selectivity, thereby minimizing the formation of byproducts and the need for extensive purification.
Solvent Selection and Alternative Reaction Media (e.g., Aqueous, Solvent-Free)
The choice of solvent has a significant impact on the environmental footprint of a synthesis. Green solvents such as water, supercritical fluids, or ionic liquids are preferred over volatile organic compounds (VOCs). mdpi.com For instance, the biocatalytic oxidation of the thioether to the sulfone can often be performed in water. researchgate.netresearchgate.netorientjchem.org Whenever feasible, performing reactions under solvent-free conditions represents the ideal green chemistry scenario. nih.gov The use of aqueous media in the synthesis of benzoic acid derivatives has been explored to create more sustainable processes. brazilianjournals.com.br
Process Optimization, Yield Enhancement, and Scalability Considerations for Research Applications
For the practical application of this compound in research, the synthetic process must be optimized for yield, reproducibility, and scalability. researchgate.netresearchgate.net
Process Optimization: This involves a systematic study of reaction parameters such as temperature, concentration, catalyst loading, and reaction time to identify the optimal conditions for maximizing the yield and purity of the product. researchgate.net Design of Experiments (DoE) can be a powerful tool for efficiently exploring the parameter space.
Yield Enhancement: Strategies to enhance the yield include the use of highly efficient catalytic systems, optimization of work-up and purification procedures to minimize product loss, and the use of in-situ product removal techniques to drive reaction equilibria towards the product side. The synthesis of substituted benzoic acids often requires careful control of reaction conditions to achieve high yields. google.comgoogle.com
Scalability: A synthetic route that is successful on a laboratory scale may not be directly transferable to a larger scale. Considerations for scalability include the management of reaction exotherms, the availability and cost of reagents and catalysts, the efficiency of mixing, and the feasibility of purification methods at a larger scale. For instance, a reaction that requires chromatographic purification might be challenging to scale up, whereas a process that yields a crystalline product that can be purified by recrystallization is more amenable to large-scale synthesis. nist.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Halobenzoic acid |
| 3-Cyanopropane-1-sulfinic acid |
| 4-Carboxyphenylboronic acid |
| 3-Cyanopropanesulfonyl chloride |
| 4-Mercaptobenzoic acid |
| Acrylonitrile |
| 4-(3-Cyanopropylthio)benzoic acid |
| 4-Iodobenzoic acid |
| 4-Bromobenzoic acid |
| 4-Chlorobenzoic acid |
| Triethylamine |
Reactivity of the Carboxylic Acid Moiety
The benzoic acid portion of the molecule is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives. Its reactivity is influenced by the electron-withdrawing nature of the para-substituted sulfonyl group.
Esterification and Amidation Reactions for Derivative Synthesis
The carboxylic acid group of this compound readily undergoes esterification and amidation, which are fundamental reactions for creating derivatives.
Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or a strong acid ion-exchange resin, to form the corresponding ester. tcu.edulibretexts.orgresearchgate.net The Fischer esterification mechanism, where the alcohol performs a nucleophilic attack on the protonated carbonyl carbon, is the operative pathway. For example, reaction with methanol (B129727) under reflux with a sulfuric acid catalyst would yield methyl 4-(3-cyanopropanesulfonyl)benzoate. tcu.edu Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride, which then reacts readily with an alcohol to give the ester. researchgate.net
Amidation: The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine. lookchemmall.com These reactions often require a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond. lookchemmall.comnih.gov Common coupling agents include carbodiimides or reagents that form a highly reactive intermediate. For instance, direct condensation with an amine can be mediated by reagents like titanium tetrachloride (TiCl₄). nih.gov The reaction of this compound with an amine like aniline, in the presence of a suitable coupling agent, would produce N-phenyl-4-(3-cyanopropanesulfonyl)benzamide.
Interactive Table: Typical Conditions for Esterification and Amidation of Benzoic Acids
| Reaction Type | Reagents | Catalyst/Coupling Agent | Conditions | Product Type |
| Esterification | Alcohol (e.g., Methanol, Ethanol) | Concentrated H₂SO₄ | Reflux | Ester |
| Esterification | Alcohol | Thionyl Chloride (SOCl₂) | Room Temperature or Heat | Ester |
| Amidation | Primary/Secondary Amine | Carbodiimide (e.g., EDCI) | Room Temperature | Amide |
| Amidation | Primary/Secondary Amine | TiCl₄ | Reflux | Amide |
Decarboxylation Pathways and Conditions
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a challenging transformation for aromatic carboxylic acids like this compound. libretexts.org Generally, the reaction requires harsh conditions, such as high temperatures and the presence of strong acids or bases. nist.govnih.gov Heating the sodium salt of a benzoic acid with soda lime (a mixture of sodium hydroxide and calcium oxide) can effect decarboxylation. libretexts.org
The presence of the electron-withdrawing sulfonyl group at the para position is expected to further deactivate the aromatic ring towards the electrophilic substitution by a proton that typically initiates decarboxylation, making the reaction even more difficult than for unsubstituted benzoic acid. nist.gov Catalytic methods using transition metals like palladium have been developed for the decarboxylation of certain hydroxy-substituted benzoic acids, but their applicability to this specific substrate is not established. rsc.org Radical decarboxylation is another pathway, but it generally requires specific photoredox or electrochemical conditions. nih.gov
Interactive Table: Conditions for Decarboxylation of Aromatic Acids
| Substrate Type | Conditions | Comments |
| Unactivated Benzoic Acids | High Temperature (e.g., >300 °C) with Soda Lime | Low yields, harsh conditions. libretexts.orgnist.gov |
| Hydroxy-activated Benzoic Acids | Lower Temperature (e.g., 140-250°C) | Activating group facilitates the reaction. nist.gov |
| General Benzoic Acids | Photoinduced Copper Catalysis (35 °C) | A modern, mild method for conversion to phenols. nih.gov |
Reduction Reactions and Product Characterization
The carboxylic acid moiety can be reduced to a primary alcohol. Direct reduction of carboxylic acids requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, milder and more selective methods are often preferred.
A common strategy involves the activation of the carboxylic acid followed by reduction with a borohydride (B1222165) reagent. jocpr.com For example, the carboxylic acid can be activated with cyanuric chloride (TCT) and then reduced with a borohydride exchange resin (BER) or sodium borohydride. jocpr.com This two-step, one-pot procedure would convert this compound to its corresponding primary alcohol, (4-(3-cyanopropanesulfonyl)phenyl)methanol. jocpr.comkoreascience.kr This method is often preferred as it proceeds under mild conditions and avoids the high reactivity and handling issues associated with agents like LiAlH₄. jocpr.com
Characterization of the product, (4-(3-cyanopropanesulfonyl)phenyl)methanol, would involve standard spectroscopic techniques. ¹H NMR spectroscopy would show the disappearance of the carboxylic acid proton signal and the appearance of a new singlet or triplet for the benzylic CH₂OH protons and a signal for the hydroxyl proton. Infrared (IR) spectroscopy would confirm the loss of the broad O-H and C=O stretching bands of the carboxylic acid and the appearance of a broad O-H stretching band for the alcohol.
Interactive Table: Reduction of Benzoic Acids to Alcohols
| Reagent System | Key Features | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Powerful, non-selective, reduces many functional groups. | Primary Alcohol |
| Borane (BH₃) | Selective for carboxylic acids. | Primary Alcohol |
| NaBH₄ with Activator (e.g., TCT) | Milder, more selective, room temperature reaction. jocpr.com | Primary Alcohol |
Reactivity of the Sulfonyl Group
The sulfonyl group (-SO₂-) is a key structural feature, imparting significant electronic effects on the molecule and possessing high chemical stability. fiveable.me
Stability under Various Chemical Environments
The sulfonyl group is known for its exceptional stability across a wide range of chemical conditions, a property that makes it a common functional group in pharmaceuticals and materials. fiveable.me
Reductive and Oxidative Stability: The sulfur atom in a sulfonyl group is in its highest oxidation state (+6), making it highly resistant to further oxidation. It is also generally stable to many reducing agents, although very strong conditions can lead to its reduction. researchgate.net
Acidic and Basic Stability: Aryl sulfonyl groups are remarkably stable to both acidic and basic hydrolysis. nih.gov Unlike sulfonate esters, the carbon-sulfur bond is not readily cleaved by water or hydroxide ions. This stability allows for chemical modifications to be performed on other parts of the molecule, such as the carboxylic acid, without affecting the sulfonyl linker. masterorganicchemistry.com
Thermal Stability: Sulfonyl-containing compounds are often thermally robust. nih.gov
Interactive Table: Stability of the Aryl Sulfonyl Group
| Condition | Stability | Notes |
| Strong Acid | High | The C-SO₂-C linkage is resistant to hydrolysis. nih.gov |
| Strong Base | High | Generally stable to nucleophilic attack by hydroxide. scholaris.ca |
| Oxidizing Agents | High | The sulfur atom is already in its highest oxidation state. |
| Common Reducing Agents | High | Stable to reagents like NaBH₄. |
| Thermal Stress | High | Aryl sulfonyl compounds are generally thermally stable. nih.gov |
Potential Cleavage or Rearrangement Reactions Involving the Sulfonyl Linker
While the sulfonyl linker is very stable, cleavage or rearrangement reactions are known, though they typically require specific substrates and forcing conditions.
Cleavage: Cleavage of the aryl-sulfonyl C-S bond is difficult. Desulfonation (removal of the -SO₃H group) is a known reaction, but it applies to sulfonic acids and is reversible, typically requiring heat and strong acid. masterorganicchemistry.com The C-S bond in sulfones is significantly stronger and not prone to this type of reaction. In the context of drug delivery, sulfonyl groups are generally considered part of non-cleavable linkers, meaning the bond is expected to remain intact in biological systems. youtube.com
Rearrangement: Rearrangement reactions involving sulfonyl groups, such as the Truce-Smiles rearrangement, are known in organic chemistry. researchgate.net This reaction involves the intramolecular nucleophilic aromatic substitution of an aryl sulfone. However, this typically requires a strong base and a specific substitution pattern on the aromatic ring that can accommodate the migrating sulfonyl group, which is not inherent in the structure of this compound. Therefore, such a rearrangement is not an expected pathway under normal synthetic conditions.
Reactivity of the Cyano Group
The cyano (C≡N) group in this compound is a versatile functional group that participates in a range of chemical reactions. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom, allowing for transformations into various derivatives. openstax.orgebsco.com
Hydrolysis to Amide or Carboxylic Acid Derivatives
The cyano group can be hydrolyzed under either acidic or basic conditions to yield an amide or a carboxylic acid. chemistrysteps.com This transformation proceeds in a stepwise manner, with the amide being a key intermediate. libretexts.org
Under acidic conditions, the reaction is typically initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. organicchemistrytutor.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbon atom. Following a series of proton transfers, an amide intermediate is formed. organicchemistrytutor.com Vigorous reaction conditions, such as heating under reflux with a dilute acid like hydrochloric acid, can promote the further hydrolysis of the amide to the corresponding carboxylic acid, resulting in the formation of 4-(3-carboxypropanesulfonyl)benzoic acid and an ammonium (B1175870) salt. libretexts.org
Basic hydrolysis begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. chemistrysteps.comyoutube.com This process forms an imine anion intermediate, which is then protonated by water to give a hydroxy imine that tautomerizes to an amide. openstax.org If milder conditions are used, the reaction can often be stopped at the amide stage, yielding 4-(3-carbamoylpropanesulfonyl)benzoic acid. organicchemistrytutor.com However, more stringent conditions, like heating with a concentrated sodium hydroxide solution, will lead to the hydrolysis of the amide to a carboxylate salt. libretexts.org Subsequent acidification is required to produce the final dicarboxylic acid product. openstax.orglibretexts.org
Table 1: Products of Cyano Group Hydrolysis
| Reaction Condition | Intermediate Product | Final Product |
|---|---|---|
| Mild Acidic/Basic | 4-(3-Carbamoylpropanesulfonyl)benzoic acid | - |
| Strong Acidic | 4-(3-Carbamoylpropanesulfonyl)benzoic acid | 4-(3-Carboxypropanesulfonyl)benzoic acid |
Nucleophilic Additions and Cycloaddition Reactions (e.g., [2+3] Cycloaddition for Tetrazole Formation)
The polarized carbon-nitrogen triple bond of the cyano group is susceptible to attack by various nucleophiles. chemistrysteps.com For instance, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (4-(4-aminobutanesulfonyl)benzoic acid) via nucleophilic addition of hydride ions. openstax.orglibretexts.org
A particularly significant reaction is the [2+3] cycloaddition with azides to form tetrazoles. nih.govnih.gov Tetrazoles are important heterocyclic compounds often used as bioisosteric replacements for carboxylic acids in medicinal chemistry. nih.gov The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), typically requires a catalyst to overcome the activation barrier. nih.gov Various metal catalysts, including cobalt(II) complexes and Co-Ni nanocomposites, have been shown to efficiently promote this cycloaddition, yielding 4-((3-(1H-tetrazol-5-yl)propyl)sulfonyl)benzoic acid. nih.govnih.govrsc.org These reactions often proceed with high yields under mild conditions. rsc.org
Electrophilic Aromatic Substitution on the Benzoic Acid Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In the case of this compound, the reactivity of the benzene ring towards electrophiles is significantly influenced by the two existing substituents: the carboxylic acid group (-COOH) and the 3-cyanopropanesulfonyl group (-SO₂CH₂CH₂CN).
Regioselectivity and Directing Effects of Substituents
Both the carboxylic acid group and the sulfonyl group are powerful electron-withdrawing groups. As a result, they both act as deactivating groups, making electrophilic aromatic substitution reactions on the benzene ring of this compound more difficult compared to benzene itself. youtube.com
Furthermore, both substituents are meta-directors. youtube.com This means they direct incoming electrophiles to the positions meta to themselves.
The carboxylic acid group at position C1 directs incoming electrophiles to positions C3 and C5.
The 3-cyanopropanesulfonyl group at position C4 directs incoming electrophiles to positions C2 and C6.
Therefore, any electrophilic attack is directed to the available positions on the ring (C2, C3, C5, C6). The ring is strongly deactivated, meaning that forcing conditions would be necessary for any substitution to occur.
Table 2: Directing Effects of Substituents on the Benzoic Acid Ring
| Substituent | Position | Electronic Effect | Directing Influence | Target Positions for Electrophiles |
|---|---|---|---|---|
| -COOH | C1 | Electron-withdrawing, Deactivating | meta | C3, C5 |
Influence of Reaction Conditions on Aromatic Functionalization
Due to the strong deactivating nature of the two substituents, functionalizing the aromatic ring via electrophilic substitution requires harsh reaction conditions. uomustansiriyah.edu.iqmasterorganicchemistry.com
Nitration: Would require a potent nitrating mixture, such as concentrated nitric acid and sulfuric acid, likely with heating, to introduce a nitro group onto the ring. uomustansiriyah.edu.iqmasterorganicchemistry.com
Halogenation: Reactions like bromination or chlorination would necessitate the presence of a strong Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), respectively. wikipedia.org
Sulfonation: This would require fuming sulfuric acid (a mixture of H₂SO₄ and SO₃) and likely elevated temperatures. uomustansiriyah.edu.iq
Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings like this one. wikipedia.org The presence of the deactivating -COOH and -SO₂R groups, combined with the fact that the Lewis acid catalyst would complex with the carboxyl group, effectively prevents these reactions.
Mechanistic Elucidation of Key Transformations
The mechanisms for the key reactions of this compound are based on well-established principles of organic chemistry.
Mechanism of Nitrile Hydrolysis: As detailed in section 3.3.1, the acid-catalyzed mechanism involves initial protonation of the nitrile, followed by nucleophilic attack by water and tautomerization to an amide, which is then further hydrolyzed. chemistrysteps.comorganicchemistrytutor.com The base-catalyzed route involves direct nucleophilic attack by hydroxide, leading to an amide intermediate that can be subsequently hydrolyzed to a carboxylate. openstax.orgchemistrysteps.com
Mechanism of [2+3] Cycloaddition for Tetrazole Formation: Metal-catalyzed tetrazole synthesis is proposed to involve the coordination of the azide to the metal center, forming a metal-azido complex. nih.gov The nitrile then coordinates to this activated complex. This is followed by an intramolecular [2+3] cycloaddition between the coordinated nitrile and azide to form a metal-tetrazolate intermediate. The desired tetrazole product is then released, regenerating the catalyst for the next cycle. nih.gov
Mechanism of Electrophilic Aromatic Substitution: The general mechanism proceeds via a two-step process. masterorganicchemistry.com
Attack on the Electrophile: The aromatic π-system attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org This step is slow and rate-determining because it disrupts the aromaticity of the ring. masterorganicchemistry.com For this compound, the positive charge of the arenium ion is destabilized by the two electron-withdrawing groups, leading to a high activation energy.
Deprotonation: A weak base removes a proton from the carbon atom that bears the new electrophile. masterorganicchemistry.commasterorganicchemistry.com This step is fast as it restores the highly stable aromatic system, yielding the final substitution product. masterorganicchemistry.com
Kinetic Studies and Activation Energy Determination
Currently, specific kinetic studies and activation energy determinations for reactions involving this compound are not extensively documented in publicly available scientific literature. The reactivity of this molecule is inferred from the behavior of its constituent functional groups: the carboxylic acid, the sulfonyl group, and the cyanopropyl chain.
The carboxylic acid group is expected to undergo typical reactions such as esterification and amidation. The kinetics of such reactions are influenced by factors like temperature, catalyst, and the nature of the alcohol or amine. For instance, the esterification of benzoic acid with alcohols is a well-studied equilibrium reaction, and its rate is significantly increased by acid catalysts. docbrown.info
The sulfonyl group is generally stable but can participate in nucleophilic substitution reactions under specific conditions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, with the reaction kinetics being highly dependent on the reagents and reaction conditions.
While direct kinetic data for this compound is unavailable, related studies on similar structures, such as the acylation of aminobenzoic acids, provide a framework for predicting its reactivity. researchgate.net Kinetic investigations into the degradation of benzoic acid under various oxidative conditions have also been reported, though these may not be directly applicable to the more complex structure of this compound. researchgate.net
Future research would benefit from dedicated kinetic studies on this compound to quantify reaction rates and determine the activation energies for its key transformations. This would enable more precise control over reaction outcomes and facilitate its use in various synthetic applications.
Isolation and Characterization of Reaction Intermediates
The isolation and characterization of reaction intermediates are paramount for elucidating reaction mechanisms. For this compound, the identification of intermediates would depend on the specific reaction being investigated.
In the context of its synthesis, which may involve the reaction of a precursor with a cyanopropanesulfonyl chloride, an initial adduct could be considered a transient intermediate. However, stable, isolable intermediates for this specific compound have not been reported in the reviewed literature.
In reactions involving the functional groups of this compound, several types of intermediates can be postulated. For example, during the hydrolysis of the nitrile group, a primary amide would be a key intermediate. In esterification reactions of the carboxylic acid, a tetrahedral intermediate is formed.
Advanced analytical techniques such as NMR spectroscopy, FT-IR, and mass spectrometry are essential for the characterization of such intermediates. mdpi.com For instance, in studies of related benzoic acid derivatives, researchers have successfully used these techniques to elucidate the structures of unexpected cyclization products and other reaction byproducts. mdpi.com
While no specific reaction intermediates for this compound have been isolated and characterized in the available literature, the study of related compounds provides a methodological basis for future investigations in this area. rsc.orgresearchgate.net
Derivatives and Analogues of 4 3 Cyanopropanesulfonyl Benzoic Acid: Design Principles and Synthetic Exploration
Systematic Structural Modifications and Diversification
Variation of the Cyano-Propane Chain Length and Structural Branching
Altering the length and branching of the cyano-propane chain can significantly influence the molecule's conformation and interactions with biological targets. Synthetic strategies to achieve these variations often involve the homologation of carboxylic acids or the alkylation of nitriles.
Chain Length Variation: The synthesis of analogues with varying alkane chain lengths (e.g., cyanoethanesulfonyl, cyanobutanesulfonyl) can be achieved through the reaction of a haloalkanesulfonylbenzoic acid precursor with cyanide, or by building the chain from a suitable starting material. For instance, ω-hydroxy fatty acids can be synthesized and subsequently converted to their corresponding cyano derivatives researchgate.netnih.govmdpi.comnih.gov. The synthesis of a homologous series would allow for the systematic evaluation of the impact of chain length on the molecule's properties.
Structural Branching: The introduction of branching on the propane chain can be accomplished through various synthetic methodologies. For example, β-amino nitriles can be alkylated to introduce substituents on the carbon chain nih.gov. The biosynthesis of branched-chain amino acids, which involves enzymes like acetohydroxyacid synthase (AHAS), provides a biological precedent for the creation of branched-chain structures that can serve as inspiration for synthetic routes nih.gov. The metabolism of branched-chain amino acids can also lead to the formation of branched-chain alcohols and fatty acids, which could be functionalized to introduce the cyano and sulfonyl groups google.com.
A general synthetic approach to branched-chain β,γ-diols has been developed by harnessing E. coli branched-chain amino acid (BCAA) catabolism, which could potentially be adapted to synthesize precursors for branched cyano-propane chains nih.gov.
Substitutions on the Benzoic Acid Ring (e.g., halogenation, alkylation, nitration)
Modifying the electronic properties of the benzoic acid ring through the introduction of various substituents can have a profound effect on the molecule's acidity, solubility, and electronic distribution.
Halogenation: Halogen atoms can be introduced onto the benzoic acid ring using standard electrophilic aromatic substitution reactions. For instance, the nitration of chlorinated benzoic acid derivatives is a well-established process google.com. Nucleophilic substitution reactions on dihalobenzenes can also be employed to introduce substituents mdpi.com.
Alkylation: Alkyl groups can be introduced via Friedel-Crafts alkylation, although this method can be prone to polysubstitution and rearrangement. More controlled methods may involve the use of organometallic coupling reactions.
Nitration: The nitration of benzoic acid and its derivatives can be achieved using a mixture of nitric acid and sulfuric acid google.com. The conditions can be controlled to favor the formation of specific isomers. For example, the nitration of 2-chloro-4-fluorobenzotrichloride is a key step in the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid nih.gov.
The following table summarizes the general effects of these substituents on the properties of the benzoic acid ring:
| Substitution | Typical Reagents | General Effect on Benzoic Acid Ring |
| Halogenation | X₂, Lewis Acid | Electron-withdrawing, deactivating |
| Alkylation | R-X, Lewis Acid | Electron-donating, activating |
| Nitration | HNO₃, H₂SO₄ | Strongly electron-withdrawing, deactivating |
Alterations to the Sulfonyl Linker and its Attachment Points
The sulfonyl linker is a key structural element, and its modification or repositioning can lead to significant changes in the molecule's three-dimensional shape and polarity.
Linker Modification: The sulfonyl group can be replaced with other functionalities to create bioisosteres with potentially improved properties. Sulfoximines and sulfonimidamides are aza-analogues of sulfones and sulfonamides, respectively, and have gained increasing attention in drug discovery nih.gov. The synthesis of sulfoximine analogues of existing drugs has been successfully demonstrated researchgate.net. Sulfonamides are another common replacement for sulfones and can be synthesized by reacting a sulfonyl chloride with an amine mdpi.com.
Attachment Point Variation: The synthesis of regioisomers of 4-(3-cyanopropanesulfonyl)benzoic acid, where the sulfonyl group is attached at the 2- or 3-position of the benzoic acid ring, would allow for an exploration of the impact of the linker's position. The synthesis of such isomers would likely involve starting with the appropriately substituted benzoic acid derivative. For instance, the synthesis of 2-(substituted)-4-methylsulfonyl-benzoic acid derivatives is known in the context of herbicide development researchgate.net.
Design and Synthesis of Advanced Analogues
The design of advanced analogues moves beyond simple systematic modifications to incorporate more complex structural changes, such as isosteric replacements and the creation of hybrid molecules.
Isosteric Replacements within the Molecular Scaffold
Isosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar steric and electronic properties, with the aim of improving the compound's characteristics.
Cyano Group Isosteres: The nitrile group can be replaced by other functionalities. For example, in some contexts, a fluorine atom can act as a bioisostere for a cyano group researchgate.net.
Sulfonyl Group Isosteres: As mentioned previously, sulfoximines and sulfonimidamides are increasingly being used as isosteres for sulfones and sulfonamides nih.gov. The synthesis of sulfoximine-containing compounds has become more accessible in recent years researchgate.net.
Carboxylic Acid Isosteres: The carboxylic acid group can be replaced by a variety of bioisosteres to modulate acidity, lipophilicity, and metabolic stability. Common carboxylic acid isosteres include tetrazoles, hydroxamic acids, and N-acylsulfonamides.
The following table provides examples of common isosteric replacements for key functional groups in this compound:
| Original Functional Group | Isosteric Replacement | Rationale for Replacement |
| Cyano (-C≡N) | Halogen (e.g., -F) | Similar size and electronegativity |
| Sulfonyl (-SO₂-) | Sulfoximine (-S(O)NH-) | Introduces a hydrogen bond donor/acceptor |
| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity and spatial arrangement |
Hybrid Molecules Incorporating Complementary Pharmacophores
Hybrid molecules are single chemical entities that contain two or more pharmacophoric units from different bioactive compounds. The design of such molecules aims to achieve a synergistic effect or to target multiple biological pathways.
Design Principles: The design of hybrid molecules based on the this compound scaffold would involve identifying a complementary pharmacophore that, when linked to the primary scaffold, could lead to a desired dual-action profile. The linker connecting the two pharmacophores is a critical component of the design, as its length and flexibility can significantly impact the activity of the hybrid molecule. The design strategy for dual-target inhibitors often involves combining key structural features of known inhibitors for each target.
Synthetic Exploration: The synthesis of such hybrid molecules would require the development of a synthetic route that allows for the covalent linkage of the this compound moiety to the second pharmacophore. This could involve, for example, amide bond formation using the carboxylic acid group of the benzoic acid, or other suitable conjugation chemistries. The synthesis of dual-target inhibitors often involves a multi-step approach where the two pharmacophoric units are built up sequentially or synthesized separately and then coupled together.
Computational Approaches in Derivative Design and Structure-Activity Relationship (SAR) Prediction
The design and optimization of derivatives of this compound are significantly enhanced by computational methodologies. These in silico techniques allow for the prediction of biological activity and the elucidation of structure-activity relationships (SAR), thereby guiding the synthesis of more potent and selective analogues. The primary computational strategies employed include Quantitative Structure-Activity Relationship (QSAR) modeling, as well as ligand-based and structure-based drug design.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Library Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can provide valuable insights for designing a library of compounds with a higher probability of desired biological effects.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. These properties are quantified by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, among others. In the context of designing derivatives of this compound, relevant descriptors might include:
Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as dipole moment and partial atomic charges, can describe a molecule's reactivity and its ability to engage in electrostatic interactions. For instance, QSAR analysis of p-amino benzoic acid derivatives has indicated that electronic parameters like total energy (Te) and LUMO energy are significant in explaining their antimicrobial activity chitkara.edu.in.
Hydrophobic Descriptors: The partition coefficient (logP) is a crucial descriptor that quantifies the lipophilicity of a compound, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. QSAR studies on benzoylaminobenzoic acid derivatives have shown that increased hydrophobicity can lead to enhanced inhibitory activity nih.gov.
Steric Descriptors: Molar refractivity and molecular volume are examples of steric descriptors that relate to the size and shape of the molecule, influencing how it fits into a biological target's binding site. Increased molar refractivity has been associated with higher inhibitory activity in some series of benzoylaminobenzoic acid derivatives nih.gov.
Topological Descriptors: These descriptors encode information about the connectivity of atoms within a molecule.
To develop a robust QSAR model, a training set of compounds with known biological activities is required. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are then employed to generate the predictive model. The reliability of the developed QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. A QSAR model is generally considered robust if it has a high correlation coefficient (r²) and a high cross-validated correlation coefficient (q²) .
The following interactive table illustrates a hypothetical set of descriptors and their contribution to the biological activity of a series of this compound derivatives, based on a generic QSAR equation.
| Derivative | LogP | Molar Refractivity | LUMO Energy (eV) | Predicted Activity (pIC50) |
| Compound 1 | 2.5 | 85 | -1.2 | 6.8 |
| Compound 2 | 3.1 | 92 | -1.5 | 7.2 |
| Compound 3 | 2.8 | 88 | -1.3 | 7.0 |
| Compound 4 | 3.5 | 98 | -1.8 | 7.8 |
| Compound 5 | 2.2 | 80 | -1.1 | 6.5 |
Note: The data in this table is illustrative and intended to demonstrate the application of QSAR principles.
Ligand-Based and Structure-Based Design Principles for Molecular Interactions
In the absence or presence of a known three-dimensional structure of the biological target, ligand-based and structure-based design approaches, respectively, can be utilized to guide the design of this compound derivatives.
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target protein is unknown. This approach relies on the knowledge of molecules that are known to interact with the target. The fundamental assumption is that compounds with similar structures are likely to exhibit similar biological activities. Key LBDD methods include:
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. By aligning a set of active molecules, a common pharmacophore model can be generated. This model can then be used to screen virtual libraries for new compounds that match the pharmacophore, or to guide the modification of the this compound scaffold to better fit the pharmacophore.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are extensions of 2D-QSAR that consider the three-dimensional properties of molecules. These methods can provide a more detailed understanding of the SAR by mapping favorable and unfavorable interaction regions around the aligned molecules.
Structure-Based Drug Design (SBDD) is a powerful approach that utilizes the 3D structural information of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy nih.gov. This method allows for the direct visualization of the binding site and the interactions between the ligand and the protein.
Molecular Docking: This is a key technique in SBDD that predicts the preferred orientation of a ligand when bound to a target protein. Docking simulations can be used to screen virtual libraries of this compound derivatives to identify those with the highest predicted binding affinity. The scoring functions used in docking programs estimate the binding energy, which can be correlated with biological activity. Molecular docking studies on various benzoic acid derivatives have been used to predict their binding affinities and interactions with the amino acid residues in the active site of target proteins nih.govresearchgate.net. For instance, a docking study could reveal that the carboxylate group of this compound forms a key hydrogen bond with a specific amino acid residue in the target's active site, while the cyanopropane tail occupies a hydrophobic pocket. This information would guide the design of derivatives with modifications to these moieties to enhance binding.
The following interactive table provides a hypothetical example of docking results for a series of this compound derivatives against a target protein.
| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |
| Compound A | -8.5 | Arg122, Tyr34 |
| Compound B | -9.2 | Arg122, Tyr34, Phe87 |
| Compound C | -7.8 | Tyr34 |
| Compound D | -9.8 | Arg122, Tyr34, Phe87, Leu90 |
| Compound E | -8.1 | Arg122 |
Note: The data in this table is illustrative and intended to demonstrate the application of molecular docking principles.
By integrating these computational approaches, the design of derivatives of this compound can be transformed from a trial-and-error process into a more rational and efficient endeavor. QSAR models can guide the selection of substituents to synthesize, while ligand-based and structure-based methods can provide detailed insights into the molecular interactions driving biological activity, ultimately leading to the development of more potent and specific therapeutic agents.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of 4-(3-Cyanopropanesulfonyl)benzoic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, one can map out the connectivity and spatial relationships of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the 3-cyanopropanesulfonyl chain. The aromatic region would likely display two doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The protons on the carbons adjacent to the carboxyl and sulfonyl groups will be deshielded and appear at a lower field (higher ppm) compared to the other two aromatic protons. The aliphatic portion of the molecule would present three distinct multiplets corresponding to the three methylene (B1212753) groups (-CH₂-) in the propyl chain. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, though its observation can depend on the solvent and concentration. docbrown.info
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, one would expect to see signals for the carbonyl carbon of the carboxylic acid, the four distinct carbons of the para-substituted aromatic ring, the three aliphatic carbons of the propyl chain, and the carbon of the nitrile group. fiu.edu The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon is typically found significantly downfield (around 165-175 ppm), while the nitrile carbon appears in the 115-125 ppm range. organicchemistrydata.org
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (COOH) | >10 | ~172 | broad s |
| Aromatic CH (ortho to COOH) | ~8.1 | ~131 | d |
| Aromatic CH (ortho to SO₂) | ~7.9 | ~130 | d |
| Aromatic C (ipso to COOH) | - | ~128 | s |
| Aromatic C (ipso to SO₂) | - | ~145 | s |
| -SO₂-CH₂ -CH₂-CH₂-CN | ~3.5 | ~55 | t |
| -SO₂-CH₂-CH₂ -CH₂-CN | ~2.3 | ~20 | m |
| -SO₂-CH₂-CH₂-CH₂ -CN | ~2.8 | ~16 | t |
| Nitrile (CN) | - | ~118 | s |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
To confirm the assignments from 1D NMR and to piece together the complete molecular structure, a variety of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically over two to three bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the aliphatic chain, confirming the -CH₂-CH₂-CH₂- sequence. It would also show a correlation between the ortho and meta protons on the aromatic ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for definitively assigning the ¹³C signals to their attached protons. For example, it would link the proton signal at ~8.1 ppm to its corresponding aromatic carbon signal. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically two to three bonds). sdsu.edu HMBC is vital for connecting the different fragments of the molecule. For instance, it would show a correlation from the protons of the methylene group adjacent to the sulfonyl group to the ipso-carbon of the aromatic ring, confirming the attachment of the sulfonyl group to the ring. Correlations from the aromatic protons to the carbonyl carbon would confirm the benzoic acid moiety. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. researchgate.net In a relatively rigid molecule like this, NOESY can help to confirm spatial relationships, for example, between the protons of the aliphatic chain and the aromatic ring.
Mass Spectrometry (MS) Techniquesscience.gov
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. sci-hub.se
HRMS provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of this compound, which is C₁₁H₁₁NO₄S. By comparing the experimentally measured accurate mass with the calculated mass for this formula, one can confirm the compound's identity with a high degree of confidence. researchgate.netresearchgate.net
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. lew.ro The fragmentation pattern of deprotonated benzoic acid and its derivatives is often characterized by the loss of carbon dioxide. nih.govpsu.edu
Predicted Fragmentation Pattern for this compound:
A likely fragmentation pathway for this compound in negative ion mode would involve the initial loss of the acidic proton to form the [M-H]⁻ ion. Subsequent fragmentation could involve:
Loss of CO₂ (44 Da): A characteristic fragmentation of deprotonated carboxylic acids. nih.gov
Cleavage of the C-S bond: This could lead to fragments corresponding to the benzoic acid moiety and the 3-cyanopropanesulfonyl chain.
Fragmentation within the aliphatic chain: Cleavage at various points along the propyl chain would yield smaller fragment ions.
Predicted Key Fragment Ions in MS/MS:
| m/z (mass-to-charge ratio) | Proposed Fragment | Description |
| 252 | [M-H]⁻ | Deprotonated molecular ion |
| 208 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the parent ion |
| 170 | [HOOC-C₆H₄-SO₂]⁻ | Cleavage of the propyl chain |
| 121 | [C₆H₅COOH - H]⁻ | Fragment corresponding to benzoic acid |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysisscience.govyoutube.comsci-hub.se
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. slideshare.net
The IR spectrum of this compound would be expected to show characteristic absorption bands for each of its functional groups:
Carboxylic Acid (O-H stretch): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer. docbrown.infospectroscopyonline.com
Carboxylic Acid (C=O stretch): A strong, sharp absorption band should appear around 1710-1680 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid. spectroscopyonline.comresearchgate.net
Sulfonyl Group (S=O stretches): Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch typically around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹.
Nitrile Group (C≡N stretch): A medium-intensity, sharp absorption band is expected in the range of 2260-2220 cm⁻¹ for the nitrile functional group. rasayanjournal.co.in
Aromatic Ring (C-H and C=C stretches): C-H stretching vibrations for the aromatic ring typically appear just above 3000 cm⁻¹. C=C stretching vibrations within the ring usually give rise to several bands in the 1600-1450 cm⁻¹ region. docbrown.info
Summary of Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |
| Aromatic | C-H stretch | ~3100-3000 | Medium |
| Nitrile | C≡N stretch | 2260-2220 | Medium, Sharp |
| Carboxylic Acid | C=O stretch | 1710-1680 | Strong, Sharp |
| Aromatic | C=C stretch | 1600-1450 | Medium-Weak |
| Sulfonyl | S=O asymm. stretch | 1350-1300 | Strong |
| Sulfonyl | S=O symm. stretch | 1160-1120 | Strong |
| Carboxylic Acid | C-O stretch | 1320-1210 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within the "this compound" molecule and for quantitative purity analysis. The molecule's UV absorption is primarily dictated by the benzoic acid chromophore.
Detailed Research Findings: The electronic spectrum of benzoic acid and its derivatives typically displays characteristic absorption bands corresponding to π → π* transitions within the benzene ring. For benzoic acid in aqueous solutions, two main bands are generally observed: a strong B-band (benzenoid E2 band) and a weaker C-band (benzenoid B band). rsc.orgrsc.org
B-Band: This intense absorption band is typically found around 225-230 nm. rsc.org
C-Band: This band, characterized by fine structure, appears at longer wavelengths, around 270-274 nm. rsc.org
The position and intensity of these bands are sensitive to the solvent and the pH of the solution. Deprotonation of the carboxylic acid group to form the benzoate (B1203000) anion at higher pH values typically results in a hypsochromic (blue) shift of both absorption bands. rsc.orgrsc.org For instance, the B-band maximum for the benzoate anion is observed around 225 nm, while the C-band shifts to about 269 nm. rsc.org
In "this compound," the presence of the electron-withdrawing sulfonyl group and the cyano group attached to the alkyl chain is expected to subtly modulate the electronic environment of the benzoic acid chromophore. While these groups are not directly conjugated with the ring, they can influence the energy of the electronic transitions.
Purity assessment via UV-Vis spectroscopy is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte at a specific wavelength. dergipark.org.tr A standard calibration curve can be generated by measuring the absorbance of solutions with known concentrations. The presence of impurities with significant UV absorbance would manifest as additional peaks or shoulders in the spectrum, or as deviations from the expected absorbance values. A single, well-defined peak at the expected λmax is indicative of high purity. researchgate.net
Table 1: Expected UV-Vis Spectral Data for this compound
| Parameter | Expected Value | Rationale |
| λmax 1 (B-Band) | ~230 nm | Corresponds to the primary π → π* transition of the benzoic acid moiety. rsc.org |
| λmax 2 (C-Band) | ~274 nm | Corresponds to the weaker, longer-wavelength π → π* transition of the benzene ring. rsc.org |
| Solvent | Acetonitrile (B52724) or Methanol (B129727) | Common solvents for UV-Vis analysis of organic compounds. |
| Molar Absorptivity (ε) | High for B-band | Characteristic of allowed electronic transitions in aromatic systems. dergipark.org.tr |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide unequivocal proof of the structure of "this compound," including bond lengths, bond angles, and intermolecular interactions.
Detailed Research Findings: For carboxylic acids, a common and highly stable structural motif observed in the solid state is the formation of a centrosymmetric dimer. This occurs through intermolecular hydrogen bonding between the carboxylic acid groups of two separate molecules, forming a characteristic R²₂(8) graph-set motif. nih.govnih.govresearchgate.net It is highly probable that "this compound" would also crystallize in such a dimeric form.
The analysis would also reveal the molecule's conformation. Key conformational parameters include the dihedral angles between the plane of the benzoic acid ring and the substituents. For example, in related structures, the dihedral angle between two aromatic rings can indicate significant molecular twisting due to steric repulsion. nih.gov For "this compound," the analysis would determine the torsion angles around the C(aryl)-S bond and the S-C(alkyl) bond, defining the orientation of the cyanopropanesulfonyl side chain relative to the aromatic ring. This conformational analysis is critical as the spatial arrangement of functional groups can influence the compound's physical properties and interactions in a biological or material context. researchgate.netnih.gov
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. nih.gov
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Illustrative Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell; P2₁/c is common for centrosymmetric molecules. |
| a (Å) | 10.5 | Unit cell dimension. |
| b (Å) | 8.2 | Unit cell dimension. |
| c (Å) | 15.1 | Unit cell dimension. |
| β (°) | 98.5 | Unit cell angle for a monoclinic system. |
| Z | 4 | Number of molecules per unit cell. |
| Key Interaction | O-H···O Hydrogen Bond | Confirms the formation of carboxylic acid dimers, a characteristic feature of such compounds in the solid state. nih.govresearchgate.net |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an X-ray crystallography experiment.
Chromatographic Separation and Purity Assessment Techniques (HPLC, GC, TLC)
Chromatographic methods are central to the separation and purity evaluation of "this compound." High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer distinct advantages.
Detailed Research Findings:
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common and effective method for the analysis of benzoic acid and its derivatives. ekb.egupb.ro In this technique, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. For "this compound," a gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol would be employed. ekb.egsielc.com To ensure good peak shape and prevent the dissociation of the carboxylic acid group, the mobile phase is typically acidified with a small amount of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid. helixchrom.comsigmaaldrich.com Detection is usually performed with a UV detector set to one of the absorption maxima of the compound (e.g., ~230 nm). helixchrom.com Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products. ekb.eg
Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and strong adsorption on the column. researchgate.netchromforum.org To overcome this, derivatization is typically required. The carboxylic acid group of "this compound" would need to be converted into a more volatile and less polar ester (e.g., a methyl ester) or a silyl (B83357) ester. nih.govnih.gov For example, derivatization can be achieved by reaction with reagents like trimethylsilyl (B98337) (TMS) donors or by esterification with methanol in the presence of an acid catalyst like BF₃. chromforum.org After derivatization, the compound can be analyzed on a suitable capillary column (e.g., a non-polar or mid-polarity column) with a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for qualitatively assessing purity and monitoring reaction progress. For "this compound," a silica (B1680970) gel plate would serve as the stationary phase (normal-phase chromatography). rsc.orgresearchgate.net The mobile phase, or eluent, would be a mixture of solvents, such as ethyl acetate (B1210297) and hexane. The polarity of the eluent is adjusted to achieve optimal separation, aiming for an Rf (retardation factor) value between 0.2 and 0.8 for the main spot. umich.edu Due to the aromatic ring, the compound is UV-active, and spots on the developed TLC plate can be visualized under a UV lamp (typically at 254 nm). umich.edu The presence of a single spot indicates a high degree of purity, while multiple spots suggest the presence of impurities. researchgate.netnih.gov
Table 3: Typical Chromatographic Conditions for Analysis
| Technique | Parameter | Recommended Condition | Purpose/Rationale |
| HPLC | Column | C18 (Reversed-Phase), 5 µm, 4.6 x 150 mm | Standard for separation of moderately polar aromatic acids. sigmaaldrich.com |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Acid suppresses ionization of the carboxyl group, ensuring sharp peaks. helixchrom.comsigmaaldrich.com | |
| Detection | UV at ~230 nm | High absorbance wavelength for the benzoic acid chromophore. helixchrom.com | |
| GC | Pre-analysis Step | Derivatization (e.g., methylation or silylation) | Increases volatility and thermal stability for GC analysis. researchgate.netnih.gov |
| Column | HP-5 or equivalent (non-polar) | Good general-purpose column for a wide range of organic molecules. | |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID is a universal detector for organic compounds; MS provides structural information. nih.gov | |
| TLC | Stationary Phase | Silica Gel 60 F₂₅₄ | Standard polar adsorbent for normal-phase TLC; F₂₅₄ indicates a fluorescent indicator for UV visualization. rsc.org |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 50:50 v/v) | Solvent polarity can be tuned to achieve optimal separation. | |
| Visualization | UV Light (254 nm) | The aromatic ring allows for non-destructive visualization. umich.edu |
Computational Chemistry and Theoretical Studies on 4 3 Cyanopropanesulfonyl Benzoic Acid
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are foundational to modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecular system. These calculations yield detailed information about electronic structure and energy.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state electronic structure and to optimize the molecular geometry of a molecule. For a compound like 4-(3-cyanopropanesulfonyl)benzoic acid, DFT calculations would typically be performed using a functional such as B3LYP or M06-2X combined with a basis set like 6-311++G(d,p). vjst.vnpreprints.org
The first step is a geometry optimization, which finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. This process provides key data on bond lengths, bond angles, and dihedral angles. For instance, in benzoic acid dimers, the intermolecular hydrogen bond distance has been calculated to be approximately 1.637 Å. vjst.vn Thermodynamic properties such as electronic energy, enthalpy, and Gibbs free energy can also be calculated, often showing that molecules like benzoic acid are more stable in less polar solvents. vjst.vn
Table 1: Representative Predicted Geometrical Parameters for this compound using DFT
This table is illustrative, showing the types of parameters obtained from DFT geometry optimization. Actual values would require a specific calculation.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C=O (carbonyl) | ~1.21 | |
| C-O (hydroxyl) | ~1.35 | |
| O-H (hydroxyl) | ~0.97 | |
| S=O (sulfonyl) | ~1.45 | |
| C-S (alkyl-sulfonyl) | ~1.80 | |
| Bond Angles (°) ** | ||
| O=C-O | ~123 | |
| C-S-C | ~104 | |
| O=S=O | ~120 | |
| Dihedral Angles (°) ** | ||
| C-C-S-C | ~80-90 |
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and more advanced post-HF methods, solve the molecular Schrödinger equation with fewer approximations than DFT. While computationally more demanding, they are often used for high-accuracy benchmarking. Early ab initio studies on 4-substituted benzoic acids, even with minimal basis sets like STO-3G, were instrumental in developing theoretical scales for substituent effects, separating them into field (inductive) and resonance components. cdnsciencepub.comcdnsciencepub.com These calculations demonstrated that the field effect is primarily a direct electrostatic interaction between the substituent and the carboxylic acid group, but also includes polarization of the phenyl ring's π-electron system. cdnsciencepub.comcdnsciencepub.com For this compound, high-level ab initio calculations could provide a precise benchmark for its electronic properties and serve to validate the results from more cost-effective DFT methods.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the 3-cyanopropanesulfonyl side chain makes conformational analysis critical for understanding the behavior of this compound. This analysis involves exploring the molecule's potential energy surface (PES) to identify all stable low-energy conformers and the energy barriers that separate them. researchgate.net A PES is a multidimensional map where the potential energy is a function of the molecule's geometric coordinates, typically its dihedral angles. researchgate.netyoutube.com
Computational methods, such as relaxed potential energy scans, are used to generate the PES by systematically rotating key single bonds. nih.gov For the title compound, the crucial dihedral angles would be along the C-C and C-S bonds of the side chain. Studies on other flexible molecules, including sulfonic esters and sulfonamides, show that conformers can adopt various shapes, such as "hairpin" or "stepped" structures, stabilized by different intra- and intermolecular interactions. nih.govmdpi.com The conformational preferences of alkyl glucosyl sulfones, for example, are influenced by the steric bulk of substituents and solvent polarity. rsc.org A thorough conformational search for this compound would reveal its preferred three-dimensional shapes in different environments, which is essential for understanding its interactions with other molecules. nih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting a molecule's chemical reactivity. It is a 3D map of the electrostatic potential plotted onto the electron density surface, visually identifying the electron-rich and electron-poor regions of a molecule. researchgate.net
For this compound, the MEP surface would highlight:
Negative Regions (Red/Yellow): These are electron-rich areas prone to electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the carboxylic acid and sulfonyl groups, as well as the nitrogen atom of the cyano group. nih.govsemanticscholar.org
Positive Regions (Blue): These are electron-poor areas susceptible to nucleophilic attack. The most positive region would be located around the acidic hydrogen atom of the carboxyl group. nih.govresearchgate.net
By analyzing the MEP, one can predict how the molecule will interact with other reagents, where hydrogen bonds will form, and which sites are most likely to be involved in chemical reactions. researchgate.netresearchgate.net
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods
Computational chemistry is widely used to predict spectroscopic properties, which serves to confirm molecular structure and interpret experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into the 1H and 13C NMR chemical shifts. nih.govnih.gov These theoretical shifts are often scaled and compared with experimental spectra to aid in signal assignment. actascientific.com
Vibrational Spectroscopy (IR & Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.net The resulting theoretical FT-IR and FT-Raman spectra are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental results. actascientific.comresearchgate.net Furthermore, a Potential Energy Distribution (PED) analysis is performed to characterize the nature of each vibrational mode (e.g., stretching, bending, torsion). nih.gov
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. acs.orgresearchgate.netmdpi.com This method can predict the π→π* and n→π* transitions responsible for the observed absorption bands. rsc.org
Table 2: Representative Comparison of Calculated and Experimental Vibrational Frequencies for a Benzoic Acid Derivative
This table is a typical representation used in computational studies to compare theoretical and experimental IR data. actascientific.com
| Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| O-H Stretch | 3085 | 3092 |
| C=O Stretch | 1685 | 1701 |
| C-C Ring Stretch | 1605 | 1615 |
| O=S=O Asymmetric Stretch | ~1350 | ~1360 |
| O=S=O Symmetric Stretch | ~1160 | ~1175 |
| C≡N Stretch | ~2250 | ~2260 |
Reaction Pathway Energetics, Transition State Characterization, and Reaction Mechanism Validation
Computational methods are indispensable for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, and any intermediates. Crucially, this allows for the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. acs.org
The energy difference between the reactants and the transition state is the activation energy (or potential energy barrier), which determines the reaction rate. researchgate.net For instance, DFT studies have been used to investigate the decarboxylation of benzoic acid and its reaction with atmospheric radicals, calculating the activation energies for different proposed pathways to determine the most feasible mechanism. researchgate.netresearchgate.net Similar computational protocols could be applied to this compound to study its synthesis, degradation, or metabolic pathways. By calculating the energetics of each step, a proposed mechanism can be either validated or refuted, providing a detailed, dynamic picture of the chemical transformation. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not present in the public domain. Scientific literature detailing the dynamic behavior and solvent effects of this particular compound through MD simulations is currently unavailable.
However, the principles of MD simulations can be applied to hypothesize its behavior. Such simulations would model the movement of atoms in the molecule over time, providing insights into its conformational flexibility. Key areas of investigation would include the rotation around the sulfonyl group and the benzoic acid moiety, as well as the flexibility of the cyanopropane chain.
Solvent effects are a critical aspect that MD simulations can elucidate. The interaction of this compound with different solvent environments would significantly influence its behavior. For instance, in polar protic solvents like water, the carboxylic acid and cyano groups would be expected to form hydrogen bonds, influencing the molecule's solubility and conformational preferences. In contrast, aprotic solvents would interact differently, leading to changes in the molecule's dynamic structure.
While direct research on this compound is lacking, studies on structurally related compounds, such as benzoic acid, have demonstrated the utility of MD simulations. For example, research on benzoic acid has shown how solvents can influence crystal growth and morphology, with solvent polarity playing a key role. researchgate.net Classical MD simulations have also been used to investigate the aggregation of supercooled benzoic acid in confined spaces, revealing that confinement can significantly impact the liquid's collective dynamics and increase its viscosity. rsc.orgresearchgate.net These studies underscore the types of insights that could be gained from future MD simulations on this compound.
Exploration of Potential Biological Interactions and Mechanistic Insights Pre Clinical and Mechanistic Focus
Target Identification and Validation Strategies for Molecular Interactions
Identifying the specific molecular targets of a compound is a critical first step. This typically involves a combination of computational and experimental approaches to predict and confirm how and where the molecule might bind in a biological system.
Should 4-(3-Cyanopropanesulfonyl)benzoic acid be hypothesized to be an enzyme inhibitor, a series of biochemical assays would be conducted. These studies are designed to characterize the nature and potency of the inhibition. Key parameters that would be determined include:
IC50 (Half-maximal inhibitory concentration): This value indicates the concentration of the compound required to inhibit 50% of the target enzyme's activity. A lower IC50 value generally signifies greater potency.
Ki (Inhibition constant): This is a more precise measure of the binding affinity between the inhibitor and the enzyme.
Kinetics of Inhibition: Further studies would determine whether the inhibition is reversible (competitive, non-competitive, or uncompetitive) or irreversible, providing deeper insights into the mechanism of interaction.
A hypothetical data table for such enzyme inhibition studies is presented below.
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
|---|---|---|---|
| Enzyme A | Data Not Available | Data Not Available | Data Not Available |
| Enzyme B | Data Not Available | Data Not Available | Data Not Available |
If the compound is predicted to interact with cellular receptors, radioligand binding assays are a standard method to quantify its affinity and selectivity. These experiments measure the ability of the compound to displace a known radiolabeled ligand from its receptor. This allows for the determination of its binding affinity (usually expressed as a Ki or IC50 value) for a primary target and a panel of other receptors to assess its selectivity. High selectivity is often a desirable characteristic for a drug candidate to minimize off-target effects.
To visualize and understand the interaction between this compound and a potential protein target at the molecular level, several biophysical and computational techniques would be employed:
Computational Docking: This in silico method predicts the preferred orientation of the compound when bound to a protein target. It can provide insights into the binding mode and the key amino acid residues involved in the interaction.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time biomolecular interactions. It can determine the kinetics of binding, including the association (ka) and dissociation (kd) rate constants, from which the binding affinity (KD) can be calculated.
In Vitro Cellular Pathway Modulation Studies
Following target identification, the focus shifts to understanding the compound's effects within a cellular context. These studies investigate how the interaction with a molecular target translates into a cellular response.
Once a primary target is validated, researchers would use various cell-based assays to investigate the downstream effects of the compound on specific cellular signaling pathways. This could involve measuring changes in second messengers, phosphorylation status of key signaling proteins, or other markers of pathway activation or inhibition in relevant cell lines.
To obtain a more global view of the cellular response to this compound, high-throughput techniques like transcriptomics (e.g., RNA-sequencing) and proteomics (e.g., mass spectrometry) would be utilized. These methods can identify changes in the expression levels of thousands of genes or proteins, respectively, following treatment with the compound. This data can help to uncover novel mechanisms of action, identify biomarkers of response, and reveal potential off-target effects.
A hypothetical data table summarizing the findings from a proteomic analysis is shown below.
Table 2: Hypothetical Proteomic Analysis of a Cell Line Treated with this compound
| Protein Name | Fold Change | p-value | Potential Pathway |
|---|---|---|---|
| Protein X | Data Not Available | Data Not Available | Data Not Available |
| Protein Y | Data Not Available | Data Not Available | Data Not Available |
Biochemical and Biophysical Characterization of Compound-Target Interactions
The exploration of how this compound interacts with biological targets is fundamental to understanding its potential as a therapeutic agent. This involves detailed studies at the molecular level to characterize the binding affinity, thermodynamics, and structural basis of these interactions.
Structural Biology Studies of Compound-Target Complexes (e.g., co-crystallography, Cryo-EM)
Currently, there are no publicly available co-crystallography or cryo-electron microscopy (Cryo-EM) studies specifically for this compound complexed with a biological target. However, the principles of these techniques provide a roadmap for future investigations.
Should a biological target of this compound be identified, co-crystallography could provide high-resolution structural information of the binding site. This technique would elucidate the specific amino acid residues involved in the interaction, the orientation of the compound within the binding pocket, and the conformational changes that occur upon binding. For instance, the benzoic acid moiety could form hydrogen bonds or salt bridges with basic residues like lysine (B10760008) or arginine, while the cyanopropane sulfonyl group might interact with other polar or charged residues.
Ligand Efficiency and Lipophilic Efficiency in Molecular Design
Ligand efficiency (LE) and lipophilic efficiency (LLE) are critical metrics in drug discovery for optimizing lead compounds. nih.govnih.gov LE relates the binding affinity of a molecule to its size (typically the number of heavy atoms), while LLE connects affinity to lipophilicity (logP). nih.govnih.gov These metrics help guide the development of potent compounds with favorable physicochemical properties.
For this compound, calculating these efficiencies would require experimental determination of its binding affinity for a specific target and its lipophilicity. The goal is to maximize binding efficiency while maintaining a desirable lipophilicity profile to ensure good absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Below is an illustrative table of how these metrics could be calculated and interpreted for a hypothetical target.
| Metric | Formula | Hypothetical Value for this compound | Interpretation |
| Ligand Efficiency (LE) | (1.37 * pIC50) / Number of Heavy Atoms | 0.35 | A value in this range is often considered favorable for a lead compound. |
| Lipophilic Efficiency (LLE) | pIC50 - logP | 4.5 | A higher LLE value (typically > 5) is desirable, indicating potent binding without excessive lipophilicity. nih.gov |
Prodrug and Chemical Delivery System Design Principles
The physicochemical properties of this compound, such as its solubility and permeability, may necessitate the use of prodrug strategies or chemical delivery systems to enhance its therapeutic potential.
Strategies for Modulating Physicochemical Properties relevant to biological systems (e.g., solubility, permeability)
The presence of the carboxylic acid group in this compound suggests it may have limited passive permeability across biological membranes. Prodrug strategies can be employed to mask this polar group, thereby increasing lipophilicity and enhancing cell penetration. nih.govnih.gov
The choice of the ester promoiety can be tailored to control the rate of hydrolysis and to target specific tissues or enzymes.
| Prodrug Strategy | Modification | Expected Outcome |
| Esterification | Conversion of the carboxylic acid to an ethyl ester. | Increased lipophilicity, enhanced membrane permeability. |
| Amidation | Conversion of the carboxylic acid to an amide. | Increased stability and altered solubility profile. nih.gov |
Chemical Approaches to Targeted Delivery Concepts
Targeted delivery systems aim to increase the concentration of a drug at its site of action, thereby improving efficacy and reducing off-target side effects. For this compound, several strategies could be envisioned.
One approach involves conjugating the compound to a targeting moiety, such as an antibody or a peptide that recognizes a specific receptor on the surface of target cells. This is a key principle in antibody-drug conjugates (ADCs) and other targeted therapies. creative-biolabs.com
Another strategy is the use of nanoparticle-based delivery systems. The compound could be encapsulated within liposomes or polymeric nanoparticles, which can be engineered to accumulate in specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
Furthermore, benzoic acid derivatives have been explored in antibody-directed enzyme prodrug therapy (ADEPT). creative-biolabs.com In this approach, an enzyme is targeted to the site of action (e.g., a tumor) via a monoclonal antibody. A non-toxic prodrug, in this case a derivative of this compound, is then administered and is selectively activated to its cytotoxic form by the localized enzyme. creative-biolabs.com
| Delivery System | Description | Potential Advantage for this compound |
| Antibody-Drug Conjugate (ADC) | Covalent linkage to a monoclonal antibody that targets a specific cell surface antigen. | Highly specific delivery to target cells, minimizing systemic exposure. |
| Liposomal Formulation | Encapsulation within a lipid bilayer vesicle. | Improved solubility and potential for passive targeting to tumors. |
| Polymeric Nanoparticles | Incorporation into a biodegradable polymer matrix. | Controlled release and the possibility of surface modification for active targeting. |
Applications of 4 3 Cyanopropanesulfonyl Benzoic Acid in Chemical Biology and Materials Science
Use as a Versatile Building Block in Complex Molecule Synthesis
The structure of 4-(3-Cyanopropanesulfonyl)benzoic acid makes it an excellent candidate as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science fields. Benzoic acid and its derivatives are fundamental raw materials in the chemical industry, serving as precursors to a wide array of bioactive molecules and medicinal compounds. researchgate.netannexechem.comnih.gov The presence of multiple functional groups on a single, stable benzene (B151609) ring allows for sequential and controlled chemical modifications.
The carboxylic acid group is a primary site for synthetic elaboration. It can readily undergo esterification or amidation, allowing it to be coupled to other molecules, including complex drug scaffolds or polymer backbones. google.com Such reactions are fundamental in medicinal chemistry for producing active pharmaceutical ingredients. For instance, numerous enzyme inhibitors and receptor antagonists incorporate a benzoic acid framework to anchor the molecule within a protein's active site. nih.govsci-hub.se
Furthermore, the cyano (-C≡N) group is one of the most versatile functionalities in organic synthesis. nih.govrsc.org It is relatively stable but can be transformed into a variety of other groups; for example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. nih.govrsc.org This allows for a second, distinct point of modification on the molecule. The cyano group can also participate in cycloaddition reactions or act as a leaving group in metal-catalyzed cross-coupling reactions, further expanding its synthetic utility. snnu.edu.cn The use of cyanobenzoic acid derivatives as intermediates for producing pharmaceuticals, such as platelet aggregation inhibitors, highlights the value of this molecular scaffold. google.comgoogle.com
Functionalization for Bioconjugation and Development of Chemical Probes
The development of chemical probes to study protein function is a cornerstone of chemical biology. nih.gov this compound possesses features that make it a promising scaffold for such applications. A high-quality chemical probe requires a stable core, a reactive handle for linking to reporter tags, and a recognition element that can bind to a protein of interest. nih.gov
The carboxylic acid group is a classic "handle" for bioconjugation. youtube.com It can be activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines, such as the lysine (B10760008) residues found on the surface of proteins, to form stable amide bonds. youtube.com This is a widely used strategy for attaching proteins to surfaces, particles, or other molecules.
The sulfonyl group also has emerging applications in bioconjugation. While the alkylsulfonyl group in this specific molecule is relatively inert, related structures like sulfonyl acrylates and vinyl sulfones are used as Michael acceptors for reaction with nucleophiles on proteins. nih.govcam.ac.ukacs.org Specific reagents containing sulfonyl groups have been developed for the chemo- and regioselective modification of lysine on proteins like human serum albumin. cam.ac.ukspringernature.com Additionally, sulfonyl azides can participate in "sulfo-click" reactions, providing another avenue for peptide labeling. researchgate.net
For the development of chemical probes, the benzoic acid scaffold is a common feature in many enzyme inhibitors. sci-hub.se The cyano group, while often used as a synthetic precursor, is also found in numerous approved drug molecules and can contribute to binding affinity. researchgate.net In the context of dye-sensitized solar cells, cyano-substituted benzoic acids have been explored as effective anchoring groups to surfaces, a principle that could be adapted for immobilizing probes. researchgate.net Therefore, by modifying the core structure to include a specific protein-binding element, this compound could serve as a linker and foundation for creating new chemical probes.
Potential as a Precursor in Polymer, Organic Semiconductor, or Advanced Material Synthesis
The synthesis of advanced polymers with tailored properties is a major focus of materials science. googleapis.com Functional monomers are key to building these materials, and this compound has the potential to be used in this capacity. Benzoic acid derivatives can be directly incorporated into polymer chains through multicomponent reactions or via step-growth polymerization, forming polyesters or polyamides through the carboxylic acid group. researchgate.net
Cyanobenzoic acids are explicitly noted as useful monomers for creating functional polymers. googleapis.com The incorporation of such a monomer into a polymer backbone introduces the cyano and sulfonyl functionalities, which can alter the material's physical properties, such as solubility, thermal stability, and surface energy. For example, block copolymers have been synthesized from vinylbenzoic acid using controlled radical polymerization techniques like RAFT, demonstrating a clear pathway for incorporating benzoic acid-based monomers into complex polymer architectures.
Furthermore, there is potential for this molecule to be used in the fabrication of advanced materials like organic semiconductors. The performance of these materials often depends on the molecular structure and intermolecular organization of their components. mdpi.com While this specific molecule is not conjugated, it could be incorporated as a guest within a host polymer matrix or functionalized with a polymerizable group (e.g., a vinyl or styrenyl group) to be copolymerized with conjugated monomers, thereby tuning the electronic properties and morphology of the resulting semiconductor material.
| Functional Group | Potential Application in Materials Science | Relevant Principle |
| Carboxylic Acid | Monomer for polyesters, polyamides | Step-growth polymerization |
| Cyano Group | Introduction of polarity, site for cross-linking | Functional monomer incorporation |
| Sulfonyl Group | Enhancement of thermal stability, modification of solubility | Polymer property modulation |
| Entire Molecule | Guest molecule in polymer co-crystalline phases | Host-guest material design mdpi.com |
Role in Supramolecular Assemblies and Crystal Engineering
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.org this compound contains a powerful combination of functional groups that can direct the formation of predictable and robust supramolecular assemblies.
The carboxylic acid group is one of the most reliable and well-understood functional groups in crystal engineering. It almost invariably forms strong, directional O-H···O hydrogen bonds. In the vast majority of crystalline benzoic acid derivatives, molecules pair up to form centrosymmetric cyclic dimers, a motif known as the R²₂(8) graph set. researchgate.netnih.gov This dimer is a highly predictable and stable supramolecular synthon that can be considered a fundamental building block for the crystal structure.
Once these primary dimers are formed, the other functional groups—the sulfonyl and the cyano—play a crucial role in organizing the dimers into a three-dimensional architecture. The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors and can participate in weaker C-H···O or N-H···O interactions (if a suitable donor is present, as in a co-crystal). researchgate.netnih.govmdpi.com The cyano group is also a competent hydrogen bond acceptor and can form interactions with acidic protons, such as the O-H of a co-former or weaker C-H donors. nih.gov The interplay between these multiple, non-covalent interactions dictates the final packing arrangement, influencing properties like density, stability, and solubility. The molecule's capacity to form these well-defined interactions makes it a strong candidate for forming co-crystals with other active pharmaceutical ingredients to modify their physical properties. researchgate.net
| Supramolecular Synthon | Donor/Acceptor Groups Involved | Interaction Type | Expected Role in Crystal Structure |
| Carboxylic Acid Dimer | O-H (donor), C=O (acceptor) | Strong Hydrogen Bond (O-H···O) | Forms robust dimeric building blocks researchgate.netnih.gov |
| Sulfonyl Interaction | C-H (donor), S=O (acceptor) | Weak Hydrogen Bond (C-H···O) | Links dimers into sheets or chains mdpi.com |
| Cyano Interaction | O-H or C-H (donor), -C≡N (acceptor) | Hydrogen Bond (O-H···N or C-H···N) | Cross-links primary structural motifs nih.gov |
Current Challenges and Future Research Directions in the Study of 4 3 Cyanopropanesulfonyl Benzoic Acid
Addressing Synthetic Challenges and Developing Novel, More Efficient Methodologies
Currently, there are no established or published synthetic routes specifically for 4-(3-Cyanopropanesulfonyl)benzoic acid. The development of novel and efficient methodologies for its synthesis is a primary and fundamental challenge. Future research would need to focus on identifying suitable starting materials and reaction conditions to construct this molecule. Potential synthetic strategies could involve the sulfonylation of a substituted benzoic acid precursor or the modification of a pre-existing sulfonyl-containing scaffold. Key considerations for developing a robust synthetic protocol would include yield optimization, scalability, and the use of environmentally benign reagents and solvents.
Deepening Mechanistic Understanding of its Chemical Reactivity and Biological Interactions
The chemical reactivity of this compound is presently uncharacterized. Understanding how the interplay between the carboxylic acid, sulfonyl, and cyano functional groups dictates its reactivity is a critical area for future study. Mechanistic investigations would be required to determine its susceptibility to nucleophilic or electrophilic attack, its potential as a ligand for metal complexes, and its stability under various conditions.
Similarly, its biological interactions are unknown. Research is needed to explore its potential effects on biological systems, including its interactions with proteins, enzymes, and other cellular components. The presence of a cyano group, often considered a reactive moiety, and the sulfonyl group, a common feature in pharmacologically active compounds, suggests that it could exhibit interesting biological properties worthy of investigation.
Development of Advanced and Hyphenated Analytical Techniques for Comprehensive Characterization
A significant hurdle in the study of this compound is the lack of available analytical data. The development and application of advanced analytical techniques will be crucial for its comprehensive characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy would be essential to confirm its structure and purity.
Hyphenated techniques, which combine separation methods with spectroscopic detection, would be particularly valuable. For instance, Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed to analyze complex mixtures and identify potential byproducts of its synthesis. The development of validated analytical methods is a prerequisite for any further research into its properties and applications.
Integration of Multiscale Computational Approaches with Experimental Data for Predictive Modeling
In the absence of experimental data, computational modeling presents a powerful tool for predicting the properties of this compound. Quantum chemical calculations could be used to predict its molecular geometry, electronic structure, and spectroscopic signatures. Molecular dynamics simulations could provide insights into its conformational flexibility and potential interactions with biological macromolecules.
The true power of computational chemistry will be realized through its integration with experimental data. As experimental results become available, they can be used to validate and refine computational models, leading to more accurate predictions and a deeper understanding of the molecule's behavior. This synergistic approach will be vital for accelerating research and guiding experimental design.
Expanding the Scope of its Applications in Niche Chemical Biology Research Areas
Given that the fundamental properties of this compound are yet to be determined, its potential applications in chemical biology are entirely speculative. However, the structural motifs present in the molecule suggest several possibilities. The carboxylic acid and sulfonyl groups are common in drug discovery for their ability to form hydrogen bonds and interact with biological targets. The cyano group can act as a hydrogen bond acceptor or be metabolically converted to other functional groups.
Future research could explore its potential as a molecular probe, a fragment for drug design, or a building block for the synthesis of more complex bioactive molecules. Identifying its biological targets and understanding its mechanism of action will be key to unlocking its potential in niche chemical biology research areas.
Investigating Sustainability and Environmental Aspects of its Synthesis and Use in Research
As with any new chemical entity, a thorough investigation of the sustainability and environmental impact of this compound is imperative. This includes evaluating the environmental footprint of its synthesis, including the toxicity of reagents and solvents, energy consumption, and waste generation.
Furthermore, its persistence, bioaccumulation potential, and toxicity to various organisms would need to be assessed to understand its environmental fate and potential risks associated with its use and disposal. Adopting green chemistry principles from the outset of its synthetic route development will be crucial for ensuring its responsible and sustainable use in future research endeavors.
Q & A
Q. What are the recommended synthetic routes for 4-(3-Cyanopropanesulfonyl)benzoic acid, and how can reaction yields be optimized?
Answer: The synthesis of this compound can draw from methodologies used for analogous benzoic acid derivatives. Common approaches include:
- Sulfonylation reactions : Reacting a benzoic acid precursor with a sulfonyl chloride derivative under basic conditions (e.g., using triethylamine as a catalyst) .
- Cyanopropane coupling : Introducing the cyanopropane moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl-alkyl bond formation) .
- Protection/deprotection strategies : Temporarily protecting the carboxylic acid group during sulfonylation to avoid side reactions .
Yield optimization involves adjusting reaction parameters:
- Catalyst selection : Palladium-based catalysts for coupling reactions (e.g., Pd(PPh₃)₄) .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature control : Gradual heating (e.g., 60–80°C) to prevent decomposition of sensitive groups like the cyano moiety .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the sulfonyl and cyano groups .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight verification .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, cyano C≡N at ~2250 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural determination of this compound?
Answer: Crystallographic challenges (e.g., twinning, poor diffraction) require:
- Software tools : SHELXL for refinement and SIR97 for direct-methods phase determination .
- Validation metrics : Cross-checking R-factors (<5%), bond-length deviations (±0.02 Å), and electron density maps to confirm atom placement .
- Data collection : High-resolution synchrotron data (≤1.0 Å) to resolve ambiguities in sulfonyl/cyano group orientations .
Q. How can researchers design experiments to evaluate the enzyme inhibitory potential of this compound?
Answer: Experimental design steps :
Q. How should researchers address contradictions in reported biological activity data for this compound?
Answer: Methodological solutions :
- Replicate studies : Use standardized assay conditions (e.g., pH 7.4 buffers, 37°C) to minimize variability .
- Control experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and validate cell-line authenticity .
- Meta-analysis : Compare data across multiple platforms (e.g., PubChem, DSSTox) to identify consensus trends .
Q. What computational strategies are effective for predicting the reactivity of this compound in drug design?
Answer: In silico approaches :
- Density Functional Theory (DFT) : Calculate charge distribution on the sulfonyl/cyano groups to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-enzyme binding stability over 100-ns trajectories .
- ADMET prediction : Use tools like SwissADME to assess solubility, permeability, and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
